molecular formula C13H16OS B14023658 6-tert-Butyl-2,3-dihydro-4H-1-benzothiopyran-4-one CAS No. 6612-47-1

6-tert-Butyl-2,3-dihydro-4H-1-benzothiopyran-4-one

Cat. No.: B14023658
CAS No.: 6612-47-1
M. Wt: 220.33 g/mol
InChI Key: HMRFRXKMUVSZRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of tert-butyl-substituted phenols and thioketones, followed by cyclization in the presence of acid catalysts . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyrans .

Mechanism of Action

Properties

CAS No.

6612-47-1

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

6-tert-butyl-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C13H16OS/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8H,6-7H2,1-3H3

InChI Key

HMRFRXKMUVSZRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SCCC2=O

Origin of Product

United States

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